molecular formula C5H10ClNO4 B555584 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride CAS No. 1835-52-5

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

Cat. No. B555584
CAS RN: 1835-52-5
M. Wt: 183.59 g/mol
InChI Key: QRBMPUYOGOCYDJ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO4 . It is used in various scientific research and has been referenced in several peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can be represented by the InChI code: 1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure, including its connectivity, tautomeric states, isotopic forms, and charge distribution.


Physical And Chemical Properties Analysis

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride has a molecular weight of 183.59 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

  • Antimicrobial Agent

    • Application: A compound called “4-Methoxy-4-oxobutanoic acid” (which is similar to “2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride”) is known as Succinic acid monomethyl ester (SAMME). It acts as an antimicrobial agent that inhibits the enzyme activities of succinate dehydrogenase, producing mitochondrial membrane depolarization and neuronal death .
    • Method: The exact method of application would depend on the specific experiment or study being conducted. Generally, this compound would be introduced to a microbial culture and its effects on microbial growth and metabolism would be observed .
    • Results: The expected outcome is the inhibition of succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death .
  • Oxidation Reactions

    • Application: In a study related to the kinetics and mechanism of oxidation reactions, a compound similar to “2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” was used .
    • Method: The compound was likely used in a reaction with an oxidizing agent, and the rate and mechanism of the reaction were studied .
    • Results: The results would include data on the rate of the reaction and insights into the mechanism of the oxidation process .
  • Peptide Synthesis

    • Application: A compound called “2-Amino-4-methoxybenzoic acid”, which is similar to “2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride”, is used in peptide synthesis .
    • Method: The compound is likely used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds .
    • Results: The expected outcome is the successful synthesis of a peptide with a specific sequence of amino acids .
  • L-Aspartic Acid 4-Methyl Ester Hydrochloride

    • Application: “(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” is also known as "L-Aspartic Acid 4-Methyl Ester Hydrochloride" . This compound is used in biochemical research, particularly in studies involving amino acids and peptides .
    • Method: The exact method of application would depend on the specific experiment or study being conducted. Generally, this compound would be used as a reagent in biochemical reactions .
    • Results: The expected outcome would depend on the specific experiment or study being conducted .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMPUYOGOCYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

CAS RN

1835-52-5, 16856-13-6
Record name Aspartic acid, 4-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl hydrogen DL-aspartate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16856-13-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl hydrogen DL-aspartate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.818
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Abdelsalam - 2013 - etheses.whiterose.ac.uk
Piperidine ring systems are important components of a number of natural products and pharmacologically and medically active substances, and have therefore been the subject of …
Number of citations: 3 etheses.whiterose.ac.uk

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